Cas no 82409-02-7 (1,9-Bis-Boc-1,5,9-triazanonane)

1,9-Bis-Boc-1,5,9-triazanonane structure
82409-02-7 structure
Product name:1,9-Bis-Boc-1,5,9-triazanonane
CAS No:82409-02-7
MF:C16H33N3O4
MW:331.450924634933
MDL:MFCD11226826
CID:692117
PubChem ID:10404463

1,9-Bis-Boc-1,5,9-triazanonane Chemical and Physical Properties

Names and Identifiers

    • Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate
    • 1,9-Bis-Boc-1,5,9-triazanonane
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 13,13-dimethyl-11-oxo-,1,1-dimethylethyl ester
    • Bis(2-methyl-2-propanyl) (iminodi-3,1-propanediyl)biscarbamate
    • Boc-2-aminoethanol
    • boc-aminoethanol
    • boc-ethanolamine
    • Boc-glycinol
    • N-Boc-ethanolamine
    • tert-butyl 2-hydroxyethylcarbamate
    • 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate (ACI)
    • Carbamic acid, (iminodi-3,1-propanediyl)bis-, bis(1,1-dimethylethyl) ester (ZCI)
    • 1,9-BisBOC-1,5,9-Triazanonane
    • [3-[[3-[(tert-Butoxycarbonyl)amino]propyl]amino]propyl]carbamic acid tert-butyl ester
    • RXUZRBQIVIUOLJ-UHFFFAOYSA-N
    • C16H33N3O4
    • AKOS022184185
    • TERT-BUTYL N-[3-({3-[(TERT-BUTOXYCARBONYL)AMINO]PROPYL}AMINO)PROPYL]CARBAMATE
    • 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate
    • DB-363123
    • CS-0138288
    • bis[3-(boc-amino)propyl]amine
    • Z1528749074
    • SB83380
    • Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
    • F12149
    • MFCD11226826
    • tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
    • DTXSID601145803
    • 1-(Boc-amino)-3-[3-(Boc-amino)propylamino]propane
    • 82409-02-7
    • SCHEMBL1557057
    • Tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate
    • EN300-139695
    • SY016956
    • BP-25463
    • AS-47117
    • 1,9-Bis-Boc-1,5,9-triazanoe
    • MDL: MFCD11226826
    • Inchi: 1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21)
    • InChI Key: RXUZRBQIVIUOLJ-UHFFFAOYSA-N
    • SMILES: O=C(NCCCNCCCNC(OC(C)(C)C)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 331.24700
  • Monoisotopic Mass: 331.24710654g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 14
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • PSA: 95.67000
  • LogP: 3.20530

1,9-Bis-Boc-1,5,9-triazanonane Security Information

1,9-Bis-Boc-1,5,9-triazanonane Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,9-Bis-Boc-1,5,9-triazanonane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-139695-0.25g
tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
82409-02-7 95%
0.25g
$104.0 2023-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ635-1g
1,9-Bis-Boc-1,5,9-triazanonane
82409-02-7 97%
1g
2239.0CNY 2021-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-100mg
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
100mg
¥43.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-250mg
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
250mg
¥72.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-1g
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
1g
¥221.00 2024-07-28
Enamine
EN300-139695-10.0g
tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
82409-02-7 95%
10g
$1761.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-25g
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
25g
¥3360.00 2024-07-28
Enamine
EN300-139695-5.0g
tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
82409-02-7 95%
5g
$900.0 2023-06-07
Cooke Chemical
BD3386545-5g
Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
5g
RMB 4971.20 2025-02-21
Cooke Chemical
BD3386545-100mg
Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
100mg
RMB 325.60 2025-02-21

1,9-Bis-Boc-1,5,9-triazanonane Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 90 - 100 min, 0 °C; 3 h, 0 °C; 0 °C → rt; 20 h, rt
Reference
Synthesis of 2-[3,3'-di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers
Chouai, Abdellatif; et al, Organic Syntheses, 2009, 86, 141-150

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, rt
Reference
Construction of polyamine-modified uridine and adenosine derivatives-evaluation of DNA binding capacity and cytotoxicity in vitro
Ghatnekar, Johannes; et al, Bioorganic & Medicinal Chemistry, 2007, 15(23), 7426-7433

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Water Solvents: Diethyl ether
Reference
Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonates
Adamczyk, Maciej; et al, Organic Preparations and Procedures International, 1998, 30(3), 339-348

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, rt
Reference
Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates
Pittelkow, Michael; et al, Synthesis, 2002, (15), 2195-2202

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  acidified, rt
Reference
Comparison of MRI Properties between Multimeric DOTAGA and DO3A Gadolinium-Dendron Conjugates
Ndiaye, Maleotane; et al, Inorganic Chemistry, 2019, 58(19), 12798-12808

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 5 h, 0 °C; 14 h, 25 °C
Reference
Kilogram-Scale Synthesis of a Second-Generation Dendrimer Based on 1,3,5-Triazine Using Green and Industrially Compatible Methods with a Single Chromatographic Step
Chouai, Abdellatif; et al, Journal of Organic Chemistry, 2008, 73(6), 2357-2366

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  3 h, 60 °C
1.2 3 h, 60 °C
Reference
Specific Targeting of Acetylcholinesterase and Butyrylcholinesterase Recognition Sites. Rational Design of Novel, Selective, and Highly Potent Cholinesterase Inhibitors
Savini, Luisa; et al, Journal of Medicinal Chemistry, 2003, 46(1), 1-4

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, 60 °C
1.2 Solvents: Toluene ;  18 h, 60 °C
Reference
Synthesis, nanoprecipitation and pH sensitivity of amphiphilic linear-dendritic hybrid polymers and hyperbranched-polydendrons containing tertiary amine functional dendrons
Rogers, Hannah E.; et al, Soft Matter, 2015, 11(35), 7005-7015

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol ;  -80 °C; 1 h, -80 °C
Reference
Membrane-active phenylalanine-conjugated lipophilic norspermidine derivatives with selective antibacterial activity
Konai, Mohini M.; et al, Journal of Medicinal Chemistry, 2014, 57(22), 9409-9423

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C; 3 h, 0 °C; 1 h, rt
Reference
Covalent capture of self-assembled rosette nanotubes
Deng, Bo-Liang; et al, Macromolecules (Washington, 2012, 45(17), 7157-7162

1,9-Bis-Boc-1,5,9-triazanonane Raw materials

1,9-Bis-Boc-1,5,9-triazanonane Preparation Products

1,9-Bis-Boc-1,5,9-triazanonane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82409-02-7)1,9-Bis-Boc-1,5,9-triazanonane
A864417
Purity:99%
Quantity:10g
Price ($):157.0